2-(4-Benzoylphenyl)-2-phenylacetamide
Description
Positioning of 2-(4-Benzoylphenyl)-2-phenylacetamide within Acetamide (B32628) Derivatives Chemistry
Acetamide derivatives form a significant class of organic compounds characterized by the presence of an acetamide group (-NHCOCH₃). These compounds are of substantial interest in medicinal chemistry and materials science due to their versatile biological activities and chemical properties. The core structure of this compound places it within the family of disubstituted acetamides, where the alpha-carbon is bonded to two different phenyl-containing groups.
The acetamide functional group is a cornerstone in the synthesis of a wide array of pharmaceuticals. Its ability to form hydrogen bonds and its metabolic stability make it a desirable feature in drug design. Phenylacetamide derivatives, in particular, have been investigated for a range of potential therapeutic applications. The presence of aromatic rings, as seen in this compound, can influence the compound's lipophilicity and its potential to interact with biological targets through various non-covalent interactions.
Broader Significance of Benzophenone-Containing Structures in Chemical Research
The inclusion of a benzophenone (B1666685) moiety in the structure of this compound is of particular note. Benzophenone and its derivatives are a well-studied class of aromatic ketones with a wide range of applications. In organic chemistry, benzophenone is often used as a photosensitizer in photochemical reactions. Its ability to absorb UV light and transfer the energy to other molecules makes it valuable in various industrial processes, including UV curing of inks and coatings.
From a medicinal chemistry perspective, the benzophenone scaffold is present in a number of biologically active molecules. nih.gov The structural rigidity and the presence of two phenyl rings provide a framework that can be functionalized to interact with specific biological targets. Research has shown that benzophenone derivatives can exhibit a variety of biological activities, which underscores the potential for novel benzophenone-containing compounds in drug discovery. nih.gov
Defining the Research Scope and Academic Importance of this compound Investigations
While specific academic investigations into this compound are not widely reported, its structural features suggest several avenues for future research. The academic importance of investigating this compound would lie in understanding how the combination of the phenylacetamide and benzophenone moieties influences its chemical and biological properties.
The research scope for this compound could encompass its synthesis, characterization, and exploration of its potential applications. Synthetic routes would likely involve the amidation of a corresponding carboxylic acid or the functionalization of a phenylacetamide precursor. Characterization would involve spectroscopic techniques to confirm its structure and purity.
Given the biological activities associated with both acetamide and benzophenone derivatives, future investigations could explore the potential of this compound in various therapeutic areas. The presence of the benzophenone group suggests that its photochemical properties could also be a subject of academic inquiry. The compound's existence is confirmed by its CAS registry number, indicating it has been synthesized and characterized, though detailed research findings are not prevalent in the public domain. aaronchem.combldpharm.com
Table of Chemical Properties for this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 338791-83-6 |
| Molecular Formula | C₂₁H₁₇NO₂ |
| Molecular Weight | 315.37 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-benzoylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c22-21(24)19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)20(23)17-9-5-2-6-10-17/h1-14,19H,(H2,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJLERHJIJIGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666481 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Advanced Synthetic Strategies for 2 4 Benzoylphenyl 2 Phenylacetamide and Analogues
Methodologies for the Chemical Synthesis of 2-(4-Benzoylphenyl)-2-phenylacetamide
The construction of this compound hinges on the formation of a key carbon-carbon bond to create the diphenylacetic acid framework, followed by the installation of the amide functionality.
The most direct and established method for the synthesis of this compound is through the amidation of its corresponding carboxylic acid precursor, 2-(4-benzoylphenyl)-2-phenylacetic acid. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable protocols.
A common approach involves the activation of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically accomplished by treating 2-(4-benzoylphenyl)-2-phenylacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the primary amide. This two-step, one-pot procedure is highly efficient and widely used for the synthesis of primary amides. googleapis.comorgsyn.org
Alternatively, direct amidation methods that avoid the isolation of reactive intermediates are often preferred for their operational simplicity. These reactions utilize coupling agents that activate the carboxylic acid in situ. A standard set of reagents for this purpose includes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The activated species then reacts with ammonia to furnish the desired acetamide (B32628).
The general scheme for these amidation reactions is presented below:
Scheme 1: General Amidation Pathways to this compound
(Image is for illustrative purposes only)
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂ or (COCl)₂, then NH₃ | Anhydrous solvent (e.g., DCM, THF), 0 °C to RT | High reactivity, good yields | Harsh reagents, generation of HCl byproduct |
| Coupling Agents | EDC/HOBt, NH₃ | DCM or DMF, 0 °C to RT | Milder conditions, high chemoselectivity | Stoichiometric byproducts (e.g., urea) |
Beyond the carboxylic acid precursor, alternative starting materials can provide different strategic advantages. A notable alternative is the hydrolysis of a nitrile precursor, 2-(4-benzoylphenyl)-2-phenylacetonitrile. The synthesis of phenylacetamides from the corresponding benzyl (B1604629) cyanides is a well-documented transformation that can be performed under acidic or basic conditions. orgsyn.org
For instance, hydrolysis using a strong acid like concentrated hydrochloric or sulfuric acid can effectively convert the nitrile to the primary amide. orgsyn.org This pathway's viability depends on the accessibility of the nitrile precursor, which can often be synthesized via nucleophilic substitution of a corresponding halide (e.g., 2-(4-benzoylphenyl)-2-phenyl-chloroethane) with a cyanide salt.
Another synthetic route involves the Friedel-Crafts acylation of a diphenylmethane (B89790) derivative. For example, 2,2-diphenylacetamide (B1584570) could be subjected to a Friedel-Crafts reaction with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this approach presents significant challenges regarding regioselectivity, as acylation could occur on either phenyl ring and at multiple positions (ortho, meta, para). Achieving selective para-acylation on one specific ring would require a substrate with appropriate directing groups.
| Precursor | Reaction Type | Key Reagents | Potential Challenges |
| 2-(4-benzoylphenyl)-2-phenylacetonitrile | Acid-catalyzed hydrolysis | Conc. H₂SO₄ or HCl | Potential for over-hydrolysis to carboxylic acid |
| 2,2-Diphenylacetamide | Friedel-Crafts Acylation | Benzoyl Chloride, AlCl₃ | Poor regioselectivity, potential for poly-acylation |
| 4-Benzoyldiphenylmethane | Halogenation followed by cyanation and hydrolysis | NBS, NaCN, H₂SO₄ | Multi-step process, control of halogenation site |
Rational Design and Synthesis of Structurally Related Analogues of this compound
The synthesis of analogues allows for the systematic exploration of structure-activity relationships. Modifications can be strategically introduced at the aromatic moieties or the acetamide linkage.
The two phenyl rings and the benzoyl group of the core structure offer multiple sites for functionalization. Standard electrophilic aromatic substitution reactions can be employed on suitable precursors to introduce a variety of substituents.
Modification of the Phenyl Ring: Substituents such as halogens (F, Cl, Br), nitro groups (-NO₂), or alkyl groups can be introduced onto the phenyl ring of a phenylacetic acid precursor before its coupling to the second aromatic ring. For example, starting with 4-fluorophenylacetic acid would lead to an analogue with a fluorine atom on the non-benzoyl-substituted ring. nih.gov
Modification of the Benzoylphenyl Moiety: Functionalization of the benzoylphenyl ring can be achieved by using a substituted benzoic acid derivative in a Friedel-Crafts acylation step during the synthesis of the diaryl ketone precursor. For instance, using 4-chlorobenzoyl chloride would install a chloro-substituent on the benzoyl ring.
Late-stage C-H functionalization represents a more modern approach to modifying the aromatic rings directly on the final compound or a late-stage intermediate, though this can be challenging due to the presence of multiple C-H bonds with similar reactivity. researchgate.netnih.gov
The primary amide group (-CONH₂) is a versatile handle for derivatization, primarily through N-alkylation or N-arylation to generate secondary or tertiary amides.
One common method is to react this compound with an alkyl halide (e.g., benzyl chloride, ethyl bromide) in the presence of a strong base like potassium hydroxide (B78521) or sodium hydride. researchgate.netresearchgate.net These reactions can be performed under conventional heating or accelerated using microwave irradiation, sometimes in the presence of a phase-transfer catalyst to improve efficiency. researchgate.net
A more direct route to N-substituted analogues involves modifying the amidation step described in section 2.1.1. Instead of using ammonia, a primary or secondary amine (R-NH₂ or R₂-NH) is used as the nucleophile. This approach allows for the direct incorporation of a wide variety of substituents at the nitrogen atom. For example, reacting 2-(4-benzoylphenyl)-2-phenylacetic acid with aniline (B41778) or benzylamine (B48309) would yield the corresponding N-phenyl or N-benzyl amides, respectively.
Table of Potential Analogues and Synthetic Approaches
| Analogue Type | Modification Site | Example Substituent (R) | Synthetic Method |
|---|---|---|---|
| Aromatic Functionalization | Phenyl Ring | 4-Fluoro | Start with 4-fluorophenylacetic acid |
| Aromatic Functionalization | Benzoylphenyl Ring | 4-Chloro | Use 4-chlorobenzoyl chloride in Friedel-Crafts step |
| Acetamide Derivatization | Amide Nitrogen | -CH₂Ph (Benzyl) | Alkylation with benzyl chloride and base researchgate.net |
Modern Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and operate under milder conditions. In the context of this compound synthesis, catalysis is most impactful in the amidation step.
Direct catalytic amidation involves the coupling of a carboxylic acid and an amine without the need for stoichiometric activating agents. This "atom-economical" process is highly desirable. orgsyn.org Boric acid has emerged as an inexpensive, environmentally benign ("green") catalyst for this transformation. orgsyn.orgorgsyn.org The reaction is typically carried out by heating the carboxylic acid and the amine with a catalytic amount of boric acid in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion. It is proposed that boric acid forms a mixed anhydride (B1165640) with the carboxylic acid, which acts as the acylating agent. orgsyn.org
Other Lewis acids have also been shown to be effective catalysts for direct amidation. For example, titanium-based catalysts like TiCp₂Cl₂ and simple iron salts like FeCl₃ have been successfully employed for the amidation of various arylacetic acids with amines, affording the corresponding amides in good to excellent yields. researchgate.net These methods offer a milder and more efficient alternative to traditional coupling protocols.
Comparison of Catalytic Amidation Methods
| Catalyst | Typical Loading | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| Boric Acid (H₃BO₃) | 1-5 mol% | Toluene, reflux (Dean-Stark) | Inexpensive, low toxicity, "green" catalyst | orgsyn.orgorgsyn.org |
| Titanocene Dichloride (TiCp₂Cl₂) | Catalytic | Toluene, 110 °C | Mild and efficient for various amines | researchgate.net |
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern organic synthesis and would be a primary choice for assembling the this compound framework. Reactions such as the Suzuki-Miyaura, Negishi, or Stille couplings could be envisioned. A hypothetical Suzuki-Miyaura coupling, for instance, might involve the reaction of a (4-benzoylphenyl)boronic acid derivative with a 2-halo-2-phenylacetamide. Alternatively, a derivative of 2-phenylacetamide (B93265) bearing a boronic acid or ester at the benzylic position could be coupled with a halogenated benzophenone (B1666685). The choice of catalyst, ligand, base, and solvent would be critical to optimize the reaction conditions and achieve a high yield of the desired product. The general applicability of palladium catalysis to the formation of C(sp³)-C(sp²) bonds in diarylmethane synthesis is well-established.
Directed C-H Activation and Functionalization
Another sophisticated approach for the synthesis of this compound and its analogues involves directed C-H activation. This strategy allows for the direct formation of a carbon-carbon bond by functionalizing an otherwise unreactive C-H bond. In the context of the target molecule, one could envision a scenario where a directing group on a 2-phenylacetamide derivative facilitates the ortho-arylation of the phenyl ring with a benzoyl-containing coupling partner. The benzoyl group itself, being a ketone, can also act as a directing group for C-H functionalization on one of its aromatic rings, potentially allowing for the introduction of the 2-phenylacetamide moiety. While powerful, the development of a specific C-H activation protocol for this target would require considerable experimental investigation to identify a suitable catalyst and directing group strategy. Research has demonstrated the utility of ketone-directed C-H functionalization, which could be relevant for constructing the benzophenone portion of the molecule.
Comprehensive Spectroscopic and Crystallographic Characterization of this compound
A full spectroscopic and crystallographic characterization is essential to unambiguously confirm the structure and purity of a synthesized compound. Although no such data has been published for this compound, the expected analytical data can be predicted based on its structure.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on the two phenyl rings and the benzoyl group, as well as a characteristic singlet for the methine proton at the benzylic position. The amide protons would likely appear as a broad singlet.
¹³C NMR spectroscopy would reveal the chemical shifts for all unique carbon atoms, including the carbonyl carbons of the benzoyl and acetamide groups, the methine carbon, and the various aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the ketone and the amide, and various C-H and C=C stretching and bending vibrations of the aromatic rings.
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural information.
Crystallographic Characterization:
Interactive Data Table: Predicted Spectroscopic Data for this compound
| Technique | Expected Key Signals/Features |
| ¹H NMR | Aromatic protons (multiple signals in the range of ~7.0-8.0 ppm), Methine proton (singlet, ~5.0-6.0 ppm), Amide protons (broad singlet) |
| ¹³C NMR | Ketone C=O (~190-200 ppm), Amide C=O (~170-180 ppm), Aromatic carbons (~120-140 ppm), Methine carbon (~50-60 ppm) |
| IR | N-H stretch (~3300-3500 cm⁻¹), C=O stretches (ketone and amide, ~1650-1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹) |
| HRMS | Calculation of the exact mass corresponding to the molecular formula C₂₁H₁₇NO₂ |
Structure Activity Relationship Sar and Structural Determinants of 2 4 Benzoylphenyl 2 Phenylacetamide Biological Function
Elucidation of Key Structural Features for Modulating Activity in 2-(4-Benzoylphenyl)-2-phenylacetamide Series
The fundamental scaffold of the this compound series consists of several key structural motifs that are crucial for its biological activity. These include the phenylacetamide core, the 4-benzoylphenyl moiety, and the second phenyl group attached to the α-carbon of the acetamide (B32628).
The phenylacetamide core is a common feature in many biologically active compounds and is known to participate in various biological interactions. researchgate.net The amide group, in particular, is a critical functional group, capable of forming hydrogen bonds with biological targets such as enzymes and receptors. semanticscholar.orgmostwiedzy.plmdpi.com The nitrogen and oxygen atoms of the amide can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are often essential for the stable binding of a molecule to its target.
The α-phenyl group contributes to the steric bulk and lipophilicity of the molecule. Aromatic rings are known to engage in π-π stacking and hydrophobic interactions with biological targets, which can significantly contribute to binding affinity. The presence of this second phenyl group at the α-position creates a chiral center, which has important implications for biological activity, as discussed in a later section.
Interactive Table: Key Structural Features and Their Potential Roles
| Structural Feature | Potential Role in Biological Activity |
|---|---|
| Phenylacetamide Core | Hydrogen bonding, scaffold for substituent orientation |
| 4-Benzoylphenyl Moiety | Polarity, hydrogen bonding, steric bulk |
Positional and Substituent Effects on the Pharmacological Profile of this compound Analogues
Modifications to the peripheral phenyl rings and the acetamide group of this compound analogues can lead to significant changes in their pharmacological profiles. These changes can be attributed to alterations in electronic properties, lipophilicity, and steric hindrance.
Substituents on the Phenyl Rings: The introduction of various substituents on either the benzoylphenyl ring or the α-phenyl ring can modulate activity. Electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy (B1213986), methyl) can alter the electron density of the aromatic rings, which can in turn affect their interaction with biological targets. For instance, in a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy group, suggesting that electron-withdrawing groups may enhance this particular biological activity. nih.gov
The position of the substituent is also critical. For example, moving the benzoyl group on the phenylacetamide from the para to the meta or ortho position would significantly alter the molecule's three-dimensional shape and could disrupt or create new interactions with a target binding site. SAR studies on benzothiazole-phenyl analogs have shown that the placement of trifluoromethyl groups at specific positions on the aromatic rings is well-tolerated by target enzymes. nih.gov
Interactive Table: Hypothetical Effects of Substituents on Activity
| Position of Substitution | Substituent | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| 4-Benzoylphenyl Ring | Electron-withdrawing group (e.g., -NO₂) | Potential Increase | Alters electronic properties, potentially enhancing binding affinity. nih.gov |
| 4-Benzoylphenyl Ring | Electron-donating group (e.g., -OCH₃) | Potential Decrease | May unfavorably alter electronic properties for a specific target. nih.gov |
| α-Phenyl Ring | Bulky group (e.g., -t-butyl) | Potential Decrease | May introduce steric hindrance, preventing optimal binding. |
Stereochemical Considerations and Enantiomeric Activity Differences
The presence of a chiral center at the α-carbon of this compound means that the compound can exist as a pair of enantiomers (R and S forms). In a chiral biological environment, these enantiomers can exhibit significantly different pharmacological and toxicological profiles. nih.gov This is because the three-dimensional arrangement of the substituents around the chiral center can lead to one enantiomer having a much better fit with a chiral receptor or enzyme active site than the other. nih.gov
The differential activity of enantiomers is a well-established principle in pharmacology. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. nih.gov Therefore, the stereochemistry of this compound is a critical factor in its biological function.
The resolution of the racemic mixture and the separate biological evaluation of each enantiomer are essential steps in understanding the SAR of this compound. The absolute configuration (R or S) of the more active enantiomer would provide valuable information about the topology of its biological target.
Computational and Statistical Approaches to Quantitative Structure-Activity Relationships (QSAR) for this compound
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. kg.ac.rs For a series of this compound analogues, QSAR models could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
A typical QSAR study for this series would involve several steps:
Data Set Preparation: A series of analogues would be synthesized, and their biological activity would be determined experimentally.
Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular weight, molar volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. researchgate.netnih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. kg.ac.rs
Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques, such as cross-validation and the use of an external test set of compounds.
For the this compound series, QSAR studies could reveal which combination of properties is most important for a particular biological activity. For example, a QSAR model might indicate that high lipophilicity in one part of the molecule and specific electronic properties in another are key to high potency. Such insights are invaluable for the rational design of new therapeutic agents.
Molecular Mechanisms of Action Moa of 2 4 Benzoylphenyl 2 Phenylacetamide at the Cellular and Subcellular Levels
Identification and Characterization of Putative Molecular Targets for 2-(4-Benzoylphenyl)-2-phenylacetamide
No studies have been published that identify or characterize the molecular targets of this compound.
Enzyme Inhibition and Modulatory Effects (e.g., Metabolic Enzymes)
There is no available information on the inhibitory or modulatory effects of this compound on any enzymes.
Receptor Binding and Ligand-Target Interactions
Data regarding the binding of this compound to any biological receptors or its ligand-target interactions are not present in the current scientific literature.
Investigation of Cellular Pathway Perturbations Induced by this compound
There are no research findings on the effects of this compound on cellular pathways.
Cell Cycle Progression and Checkpoint Regulation
The impact of this compound on cell cycle progression and checkpoint regulation has not been investigated in any published studies.
Programmed Cell Death (Apoptosis) Induction Mechanisms
There is no evidence to suggest that this compound induces apoptosis, and no mechanisms for such a process have been described.
Biophysical Insights into this compound Interactions
Biophysical studies to elucidate the interactions of this compound with biological molecules have not been reported.
Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, CH/π Interactions)
Non-covalent interactions are the cornerstone of molecular recognition in biological systems. mdpi.comrsc.org They are weaker than covalent bonds but collectively provide the necessary specificity and affinity for a ligand to bind to its target. In the context of this compound and its analogues, hydrogen bonds and CH/π interactions are of particular importance.
Hydrogen Bonding: The crystal structure of the related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, reveals the critical role of hydrogen bonding in its solid-state architecture. semanticscholar.orgmdpi.com The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). In the crystal lattice of this analogue, the heteroatoms of the amide group participate in forming a chain of intermolecular N-H···O hydrogen bonds. semanticscholar.orgmdpi.com This type of interaction is fundamental in stabilizing protein secondary structures and in ligand-receptor binding. The carbonyl group of the benzoyl substituent also engages in short contacts with hydrogen atoms from neighboring molecules. semanticscholar.orgmdpi.com It is highly probable that this compound would exhibit similar hydrogen bonding capabilities, utilizing its amide and benzoyl carbonyl groups to interact with amino acid residues in a protein's active site.
CH/π Interactions: These are weaker, non-conventional hydrogen bonds where a carbon-hydrogen bond acts as the donor and a π-system (like an aromatic ring) acts as the acceptor. semanticscholar.org The crystal structure analysis of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates the presence of CH/π interactions. semanticscholar.org Positively charged hydrogen atoms can interact favorably with the electron-rich clouds of the aromatic rings. semanticscholar.org Given that this compound possesses two phenyl rings, these interactions could play a significant role in its binding affinity and orientation within a binding pocket. Such interactions are increasingly recognized as crucial for the stability of protein-ligand complexes.
The following table summarizes the potential non-covalent interactions involving this compound, based on the analysis of its structural analogue.
| Interaction Type | Potential Donor/Acceptor in this compound | Significance in Bioactivity |
| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Benzoyl C=O (acceptor) | Key for specific recognition and anchoring within a binding site. |
| CH/π Interactions | C-H bonds and the π-systems of the two phenyl rings | Contribute to the overall binding affinity and proper orientation of the molecule. |
| Van der Waals Forces | The entire molecular surface | Provide general, non-specific attractive forces that contribute to the stability of the complex. |
Conformational Dynamics and Bioactivity
The biological activity of a molecule is not solely determined by its static structure but also by its ability to adopt different conformations. mdpi.com This conformational flexibility allows a ligand to adapt to the specific geometry of a binding site, a concept often referred to as "induced fit."
For phenylacetamide derivatives, conformational flexibility is a known characteristic. semanticscholar.orgmdpi.com The single bonds within the structure of this compound allow for rotation of the phenyl and benzoyl groups relative to the central acetamide (B32628) core. This flexibility is crucial as it enables the molecule to present different spatial arrangements of its functional groups, thereby increasing the probability of a productive interaction with a biological target.
Studies on N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide have highlighted its conformational flexibility and its capacity to form various types of intermolecular hydrogen bonds. semanticscholar.orgmdpi.com This adaptability is also linked to its coordination properties with metal ions, suggesting that the molecule can rearrange its structure to accommodate different binding partners. semanticscholar.org
The interplay between the different possible conformations and their relative energies will determine the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target and elicits a biological effect. Understanding these conformational dynamics is therefore essential for elucidating the complete molecular mechanism of action.
Advanced Computational Chemistry and in Silico Studies of 2 4 Benzoylphenyl 2 Phenylacetamide
Molecular Docking and Virtual Screening Methodologies for 2-(4-Benzoylphenyl)-2-phenylacetamide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein. This process involves sampling a vast number of possible conformations of the ligand within the protein's binding pocket and using a scoring function to rank them. A high-scoring pose suggests a favorable binding interaction, which may correlate with biological activity.
Virtual screening is a broader application of molecular docking, where large libraries of chemical compounds are computationally screened against a specific protein target. If this compound were part of such a library, this methodology would be used to identify it as a potential "hit" for a particular biological target. The process helps prioritize compounds for further experimental testing, saving significant time and resources. For a compound like this compound, virtual screening could help identify its potential protein targets by docking it against a panel of known receptors, thereby suggesting possible therapeutic applications.
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity of this compound
Quantum mechanical calculations are employed to understand the electronic structure and reactivity of a molecule from first principles. These methods provide deep insights into molecular properties that are not accessible through classical mechanics.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations would be instrumental in determining its optimized three-dimensional geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electronic charge.
The HOMO-LUMO energy gap is a critical parameter derived from DFT, as it provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap typically implies higher reactivity. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for identifying regions of the molecule likely to engage in electrostatic interactions with biological targets.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Description | Potential Finding |
|---|---|---|
| Optimized Geometry | The lowest energy 3D conformation of the molecule. | Reveals bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Provides insight into chemical reactivity and stability. |
| MEP Map | Visualization of electrostatic potential on the molecule's surface. | Highlights electron-rich (negative) and electron-poor (positive) regions. |
Note: This table is illustrative of the types of data generated from DFT studies and does not represent actual experimental or calculated data for this compound.
High-Level Ab Initio Calculations for Accurate Energetics
While DFT is efficient for larger molecules, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer greater accuracy for calculating molecular energies. These methods, while computationally more demanding, provide benchmark values for properties like reaction energies, activation barriers, and interaction energies. For a molecule like this compound, these calculations could be used to precisely determine the energetics of different conformational states or its interaction energy with a binding partner, providing a more refined understanding than DFT alone.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand Binding of this compound
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation provides a dynamic view of a molecular system, offering insights into its flexibility and the thermodynamics of binding processes.
For this compound, MD simulations could be used to explore its conformational landscape in an aqueous environment, revealing the different shapes the molecule can adopt and the relative stability of these conformations. When studying its interaction with a protein target identified through docking, MD simulations can assess the stability of the predicted binding pose. By simulating the protein-ligand complex over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the active site, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.
Machine Learning (ML) and Artificial Intelligence (AI) in the Discovery and Optimization of this compound
In recent years, Machine Learning (ML) and Artificial Intelligence (AI) have become transformative tools in drug discovery. These technologies can analyze vast and complex datasets to identify patterns and make predictions.
In the context of this compound, ML models could be trained on large chemical databases to predict its properties, such as solubility, toxicity, or metabolic stability, based solely on its structure. This is often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling. Furthermore, generative AI models could be employed to design novel analogs of this compound with potentially improved properties. By learning from the chemical space around the initial compound, these AI algorithms can propose new molecular structures that are optimized for higher potency, better selectivity, or improved pharmacokinetic profiles, thereby accelerating the drug discovery and optimization pipeline.
Preclinical in Vitro Biological Evaluation and Mechanistic Characterization of 2 4 Benzoylphenyl 2 Phenylacetamide
Assessment of Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines
No published studies were identified that specifically investigate the antiproliferative or cytotoxic effects of 2-(4-Benzoylphenyl)-2-phenylacetamide on cancer cell lines. Consequently, data on its efficacy, such as IC50 values, against various cancer cell types are not available.
Research on other phenylacetamide derivatives has shown a range of antiproliferative activities. For instance, studies on certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against cell lines like PC3 (prostate carcinoma) and MCF-7 (breast cancer). nih.govnih.gov Similarly, other synthetic phenylacetamide derivatives have been evaluated for their ability to induce apoptosis in cancer cells. tbzmed.ac.irtbzmed.ac.ir However, these findings cannot be directly extrapolated to this compound due to the unique structural contributions of the 4-benzoylphenyl and the second phenyl group.
Table 1: Antiproliferative and Cytotoxic Efficacy Data for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Determination of Antimicrobial Spectrum and Potency against Pathogenic Microorganisms
There is no available data from in vitro studies detailing the antimicrobial spectrum and potency of this compound. Therefore, information regarding its minimum inhibitory concentrations (MIC) or minimum bactericidal concentrations (MBC) against pathogenic bacteria and fungi has not been reported.
While some research has explored the antibacterial activities of N-phenylacetamide derivatives containing other heterocyclic moieties, these are structurally distinct from the target compound of this article. mdpi.com
Table 2: Antimicrobial Spectrum and Potency of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Data Not Available | - | - | - | - |
| Data Not Available | - | - | - | - |
Enzyme Activity Assays and Inhibition Profiling
No specific enzyme activity assays or inhibition profiling studies for this compound have been published. As a result, there is no information on its potential to inhibit specific enzymes that could be relevant to its biological activity.
For context, other classes of compounds containing benzoylphenyl or phenylacetamide scaffolds have been investigated as enzyme inhibitors. For example, N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been studied as carbonic anhydrase inhibitors. nih.gov However, the inhibitory profile of this compound remains uncharacterized.
Table 3: Enzyme Inhibition Profile of this compound
| Enzyme | IC50 / Ki (nM) | Type of Inhibition | Reference |
|---|---|---|---|
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
Advanced Cell-Based Assays for Mechanistic Investigations (e.g., Tubulin Polymerization Assays)
There are no published reports on the use of advanced cell-based assays to investigate the mechanism of action of this compound. Specifically, no data exists from tubulin polymerization assays to indicate whether this compound might act as a microtubule-targeting agent. cosmobio.co.jpnih.govcytoskeleton.comfrontiersin.orgresearchgate.net
The mechanism of action for some anticancer drugs involves the disruption of microtubule dynamics, and tubulin polymerization assays are a key in vitro method to identify such agents. mdpi.com The absence of such studies for this compound means its molecular mechanism of action, should it possess any biological activity, is currently unknown.
Table 4: Effect of this compound on Tubulin Polymerization
| Assay Parameter | Result | Reference |
|---|---|---|
| Inhibition of Tubulin Polymerization | Data Not Available | - |
| Enhancement of Tubulin Polymerization | Data Not Available | - |
Future Perspectives and Translational Research Opportunities for 2 4 Benzoylphenyl 2 Phenylacetamide
Exploration of 2-(4-Benzoylphenyl)-2-phenylacetamide in Materials Science and Polymer Applications
The unique structural features of this compound, namely the aromatic rings and the reactive amide and ketone functionalities, make it an intriguing candidate for materials science and polymer chemistry. The benzophenone (B1666685) moiety is a well-known photoinitiator, capable of initiating polymerization reactions upon exposure to UV light. This suggests a potential role for the compound or its derivatives as additives or co-monomers in the synthesis of novel polymers with specific photophysical properties.
Furthermore, the phenylacetamide structure can be incorporated into polymer backbones or as pendant groups to enhance the mechanical and thermal stability of materials. shyzchem.com Research into poly(phenylacetylene)s, for instance, has shown that substituted phenylacetylenes can be polymerized to form materials with high molar mass and stereoregularity. The electronic effects of substituents on the phenyl rings strongly influence the polymerization process, a principle that could be applied to derivatives of this compound to tailor polymer properties. By functionalizing the phenyl rings, it may be possible to create monomers for step-growth polymerization, leading to the development of novel polyesters or polyamides with unique characteristics derived from the bulky benzoylphenyl group. nih.gov
| Application Area | Potential Role of the Scaffold | Key Structural Feature | Anticipated Polymer Properties |
|---|---|---|---|
| UV-Curable Coatings | Photoinitiator | Benzophenone Moiety | Rapid curing, high cross-link density |
| High-Performance Plastics | Monomer or Additive | Aromatic Rings, Amide Linkage | Enhanced thermal stability, mechanical strength |
| Functional Polymers | Pendant Group | Entire Scaffold | Tunable refractive index, specific gas permeability |
Potential as a Scaffold for Radiopharmaceutical Development and Molecular Imaging
The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a rapidly advancing field in medicine. nih.gov The core structure of this compound offers a promising scaffold for designing novel molecular imaging agents, particularly for Positron Emission Tomography (PET). mdpi.commdpi.com A chemical scaffold in radiopharmaceuticals serves to connect a radionuclide to a targeting molecule. nih.govmdpi.com
To be used in this context, the molecule would need to be modified in two key ways:
Incorporation of a Radionuclide: This can be achieved either by direct radiolabeling, for example, by substituting a fluorine atom with the positron-emitter Fluorine-18 ([¹⁸F]), or by attaching a chelating agent that can securely bind a metallic radionuclide like Gallium-68 ([⁶⁸Ga]) or Technetium-99m ([⁹⁹mTc]). mdpi.comnih.gov
Targeting Specificity: The benzophenone and phenyl groups can be functionalized to improve binding affinity and specificity for biological targets, such as enzymes or receptors that are overexpressed in disease states. nih.gov
The development of such agents would enable non-invasive monitoring of biological processes and could aid in the diagnosis and staging of diseases. mdpi.comnih.gov For instance, derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been successfully radiolabeled and evaluated as potential molecular probes for imaging specific transporters in the brain. nih.gov This demonstrates the feasibility of adapting acetamide-based structures for PET neuroimaging, an approach that could be explored for this compound. nih.gov
Synergistic Integration of Computational and Experimental Paradigms in this compound Research
Modern drug discovery and materials development rely heavily on the integration of computational and experimental methods to accelerate progress and reduce costs. jddhs.com For this compound, a synergistic approach would be highly beneficial. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be employed to predict the biological activities and material properties of novel analogues. jddhs.comnih.gov
This in silico screening process allows researchers to prioritize the synthesis of compounds with the highest probability of success. For example, computational studies on phenylacetamide derivatives have been used to design and predict antidepressant agents by modeling their interaction with target proteins. nih.gov Similarly, Hammett analysis and computational studies have been applied to understand substituent effects in enzyme-catalyzed reactions of phenylacetamides, aligning theoretical predictions with experimental results. researchgate.net
The workflow would involve:
Computational Design: Virtually creating a library of this compound analogues with diverse substituents.
In Silico Screening: Using molecular modeling to predict their binding affinity to therapeutic targets or to estimate their material properties.
Prioritization: Selecting a smaller, more manageable number of lead candidates for chemical synthesis.
Experimental Validation: Synthesizing the prioritized compounds and performing in vitro and in vivo testing to validate the computational predictions. jddhs.com
This iterative cycle of prediction and validation provides a rational framework for optimizing the molecular structure for a desired application, ensuring a more efficient and targeted research program. jddhs.com
Identification of Novel Biological Activities and Therapeutic Niches for this compound
The phenylacetamide core is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. mdpi.comsemanticscholar.orgresearchgate.net While the specific activity profile of this compound is not extensively documented, the activities of its structural relatives suggest several promising therapeutic areas for investigation.
Analogues and derivatives of phenylacetamide have demonstrated significant potential as:
Anticancer Agents: Certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown potent cytotoxic effects against prostate and breast cancer cell lines. nih.govnih.gov Benzamide derivatives featuring a phenylacetamidophenyl scaffold have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. nih.gov
Anticonvulsants and Antidepressants: The phenylacetamide structure is known for its activity in the central nervous system, with various derivatives showing anticonvulsant and antidepressant properties. mdpi.comsemanticscholar.org
Antimicrobial Agents: By incorporating different heterocyclic moieties, such as thiazole, N-phenylacetamide derivatives have been developed that exhibit significant antibacterial activity against plant pathogens like Xanthomonas oryzae. mdpi.com Other analogues have shown broad-spectrum antimicrobial effects. researchgate.net
Enzyme Inhibitors: Beyond PARP-1, phenylacetamide derivatives have been explored as inhibitors for other enzymes, such as falcipain-2 in the malaria parasite Plasmodium falciparum. arabjchem.org
Given this precedent, a comprehensive screening of this compound and a library of its derivatives against a diverse panel of biological targets is warranted. This could uncover novel therapeutic niches for this chemical class.
| Derivative Class | Observed Biological Activity | Example Finding | Reference |
|---|---|---|---|
| Phenylacetamidophenyl Benzamides | Anticancer (PARP-1 Inhibition) | Compound 13f exhibited a PARP-1 inhibitory IC50 of 0.25 nM. | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamides | Anticancer (Cytotoxicity) | Compound 2b showed an IC50 of 52 μM against the PC3 prostate carcinoma cell line. | nih.gov |
| N-phenylacetamides with Thiazole | Antibacterial | Effective against Xanthomonas oryzae pv. Oryzae, with EC50 values superior to commercial standards. | mdpi.com |
| General Phenylacetamides | Anticonvulsant, Antidepressant | The scaffold is a known CNS-active pharmacophore. | mdpi.comsemanticscholar.org |
| 2-(4-(Substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamides | Antimalarial (Falcipain-2 Inhibition) | Designed as pharmacophoric inhibitors of a key malarial enzyme. | arabjchem.org |
Strategic Directions for the Rational Design and Development of Next-Generation this compound Analogues
The rational design of next-generation analogues of this compound should be a hypothesis-driven process informed by structure-activity relationship (SAR) studies. ebi.ac.uk The goal is to systematically modify the core scaffold to enhance potency, selectivity, and pharmacokinetic properties for a specific application.
Key strategic directions include:
Systematic Substitution of Aromatic Rings: Introducing a variety of electron-donating and electron-withdrawing groups onto the two phenyl rings can modulate the electronic properties of the molecule. This can significantly impact binding affinity to biological targets and reactivity in polymerization processes. SAR studies on other phenylacetamides have shown that lipophilicity and the presence of specific groups can dramatically increase potency. ebi.ac.uk
Modification of the Acetamide (B32628) Linker: The length and rigidity of the linker between the two aromatic systems can be altered. Replacing the acetamide with other functional groups could influence conformational flexibility and interactions with target proteins. ebi.ac.uk
Bioisosteric Replacement: The benzoyl moiety's ketone group or the amide group could be replaced with bioisosteres to improve metabolic stability or alter hydrogen bonding capabilities, potentially leading to improved drug-like properties.
Hybridization: Combining the this compound scaffold with other known pharmacophores is a powerful strategy for developing multifunctional agents or targeting novel biological pathways. mdpi.com
A focused medicinal chemistry program, guided by computational modeling (as discussed in 7.3) and informed by biological screening data (from 7.4), will be crucial for the successful development of next-generation analogues with superior performance in therapeutic, diagnostic, or material science applications. nih.gov
Q & A
Q. What are the recommended safety protocols for handling 2-(4-Benzoylphenyl)-2-phenylacetamide in laboratory settings?
- Methodological Answer: Researchers must wear protective equipment, including gloves, lab coats, goggles, and masks, to avoid skin contact or inhalation. Experiments involving volatile byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed of via certified hazardous waste management services to prevent environmental contamination .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure and purity. High-Performance Liquid Chromatography (HPLC) assesses compound purity, while Mass Spectrometry (MS) verifies molecular weight. Differential Scanning Calorimetry (DSC) can determine melting points (e.g., 156°C for analogous compounds) to validate crystallinity .
Q. How can researchers optimize the synthesis of this compound to achieve higher yield and purity?
- Methodological Answer: Optimize reaction conditions by selecting solvents with high polarity (e.g., DMF or THF) to enhance solubility. Use coupling agents like EDCI/HOBt for amide bond formation. Monitor reaction progress via TLC or HPLC. Avoid phase-separation steps by employing single-phase systems, as demonstrated in patents for related acetamide derivatives, which improved yields to >90% .
Advanced Research Questions
Q. What in vivo models are appropriate for evaluating the lipid-lowering effects of this compound?
- Methodological Answer: Triton WR-1339-induced hyperlipidemic rat models are widely used. Administer this compound orally (e.g., 50–100 mg/kg) and measure serum triglycerides, total cholesterol, and LDL/HDL ratios at 18–24 hours post-induction. Compare results with positive controls like statins to validate efficacy .
Q. How can contradictory data regarding the biological activity of this compound be resolved in pharmacological studies?
- Methodological Answer: Replicate studies under standardized conditions (e.g., cell lines, animal strains, dosing regimens). Perform dose-response curves to identify optimal activity ranges. Use orthogonal assays (e.g., receptor binding and functional cAMP assays) to confirm mechanisms. Cross-validate findings with independent labs to rule out batch variability .
Q. What methodological approaches are employed in assessing the environmental impact of this compound during disposal?
Q. How can bioengineered microbial systems be utilized for the sustainable production of this compound?
- Methodological Answer: Engineer E. coli or S. cerevisiae to express phenylalanine ammonia-lyase (PAL) and monooxygenases for de novo biosynthesis from glucose. Optimize fermentation conditions (pH, temperature) and use CRISPR-Cas9 to knockout competing pathways. Purify via ion-exchange chromatography and validate yield using GC-MS .
Q. What are the potential neuropharmacological interactions of this compound with adrenergic receptors?
- Methodological Answer: Perform radioligand binding assays using α₂-adrenergic receptor membranes to measure IC₅₀ values. Use patch-clamp electrophysiology in neuronal cell lines to assess inhibition of neurotransmitter release. Cross-reference with κ-opioid receptor binding studies to identify off-target effects .
Key Considerations for Experimental Design
- Data Contradiction Analysis: Always include internal controls (e.g., known agonists/antagonists) and validate assays across multiple platforms.
- Advanced Characterization: Combine X-ray crystallography with molecular docking to elucidate structure-activity relationships.
- Sustainability: Prioritize green chemistry principles (e.g., biocatalysis) to align with environmental regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
